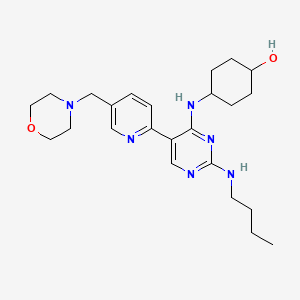

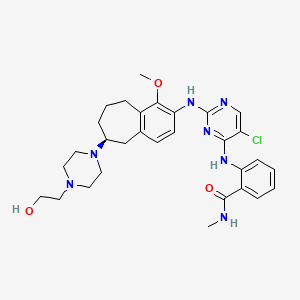

![molecular formula C12H7F2NO3S2 B612074 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone CAS No. 1247819-59-5](/img/structure/B612074.png)

1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone

Overview

Description

P 22077 is a chemical compound known for its role as an inhibitor of ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47). It has shown significant potential in scientific research, particularly in the fields of cancer biology and neurobiology .

Scientific Research Applications

P 22077 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the function of deubiquitinating enzymes.

Biology: It helps in understanding the role of ubiquitination in cellular processes.

Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit USP7 and USP47, which are involved in the regulation of tumor suppressor proteins

Industry: It is used in the development of new drugs and therapeutic agents

Preparation Methods

The synthesis of P 22077 involves several steps, starting with the preparation of the core structureThe industrial production of P 22077 requires precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

P 22077 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

P 22077 exerts its effects by inhibiting the activity of ubiquitin-specific protease 7 and ubiquitin-specific protease 47By inhibiting these enzymes, P 22077 prevents the deubiquitination of key regulatory proteins, leading to the accumulation of ubiquitinated proteins and the activation of downstream signaling pathways .

Comparison with Similar Compounds

P 22077 is unique in its ability to selectively inhibit both ubiquitin-specific protease 7 and ubiquitin-specific protease 47. Similar compounds include:

P5091: Another inhibitor of ubiquitin-specific protease 7, but with different selectivity and potency.

HBX19818: A compound that inhibits deubiquitinating enzymes but with a broader range of targets

P 22077 stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name |

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMGGNACJHXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677376 | |

| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247819-59-5 | |

| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:

- Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []

- MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]

- Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []

- SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []

- SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []

ANone: The provided research does not specifically address the material compatibility and stability of P22077 under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.

ANone: P22077 itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.

ANone: While the research excerpts highlight the biological activity of P22077, they do not delve into specific SAR studies. Determining the impact of structural modifications on P22077's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.

ANone: The research excerpts primarily focus on the biological activity of P22077 and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.

ANone: While the research highlights the in vitro and in vivo efficacy of P22077 in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.

ANone: Numerous studies have investigated the efficacy of P22077 in various in vitro and in vivo models:

- In vitro: P22077 demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []

- In vivo: P22077 exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, P22077 reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []

ANone: The provided research snippets primarily focus on the therapeutic potential of P22077. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.

A: One study mentioned the use of nanoformulated P22077, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.

ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of P22077. Further research and investigation are necessary to address these important considerations.

ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like P22077 has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.

A: Research on P22077 and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

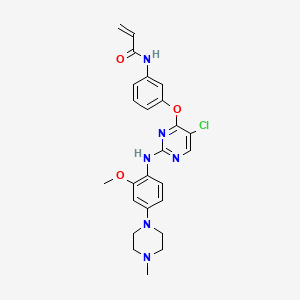

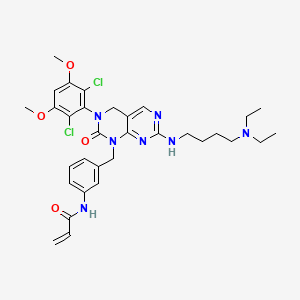

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)